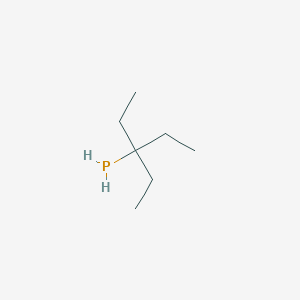
(3-Ethylpentan-3-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylpentan-3-yl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three carbon atoms. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpentan-3-yl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpentan-3-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the presence of a suitable solvent .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which have significant applications in various chemical processes .
Scientific Research Applications
(3-Ethylpentan-3-yl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of catalytic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (3-Ethylpentan-3-yl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the lone pair of electrons on the phosphorus atom, which can form bonds with electrophilic carbon atoms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tertiary phosphines such as triphenylphosphine and triethylphosphine. These compounds share similar chemical properties but differ in their steric and electronic effects .
Uniqueness
(3-Ethylpentan-3-yl)phosphane is unique due to its specific structure, which imparts distinct steric and electronic properties. This uniqueness makes it suitable for specific applications where other tertiary phosphines may not be as effective .
Properties
CAS No. |
89634-34-4 |
|---|---|
Molecular Formula |
C7H17P |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3-ethylpentan-3-ylphosphane |
InChI |
InChI=1S/C7H17P/c1-4-7(8,5-2)6-3/h4-6,8H2,1-3H3 |
InChI Key |
ISAQKGFPYXDZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


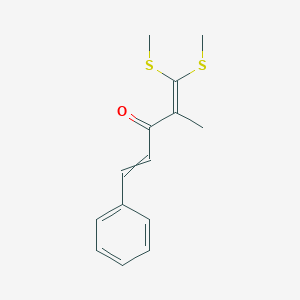
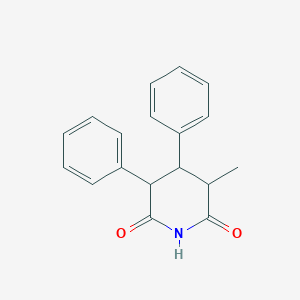
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
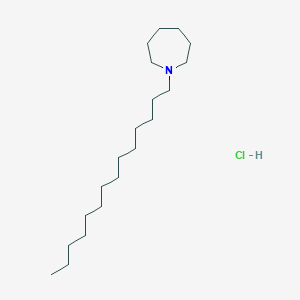
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)
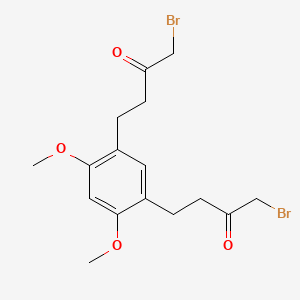
![Bicyclo[4.1.0]heptane, 3-ethenyl-](/img/structure/B14388397.png)
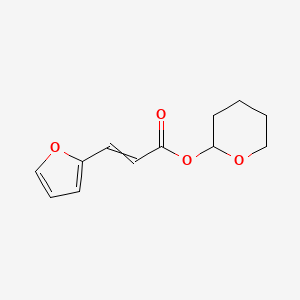

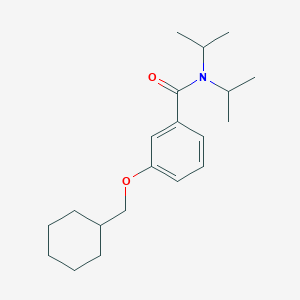
![Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14388418.png)
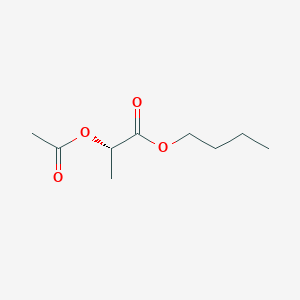
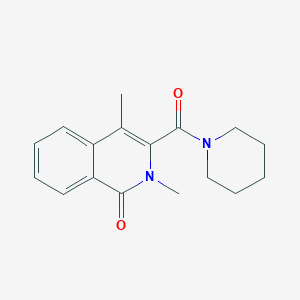
![[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene](/img/structure/B14388454.png)
